Sodium O-sulfonato-L-tyrosine Sodium O-sulfonato-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 98930-06-4
VCID: VC3959288
InChI: InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C9H10NNaO6S
Molecular Weight: 283.24 g/mol

Sodium O-sulfonato-L-tyrosine

CAS No.: 98930-06-4

Cat. No.: VC3959288

Molecular Formula: C9H10NNaO6S

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Sodium O-sulfonato-L-tyrosine - 98930-06-4

Specification

CAS No. 98930-06-4
Molecular Formula C9H10NNaO6S
Molecular Weight 283.24 g/mol
IUPAC Name sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate
Standard InChI InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1
Standard InChI Key BSGUVYQJXDWSSQ-QRPNPIFTSA-M
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+]
SMILES C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+]

Introduction

Chemical and Structural Properties

Molecular Identity and Nomenclature

Sodium O-sulfonato-L-tyrosine, systematically named sodium [4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate , belongs to the class of sulfated amino acids. Its structure comprises a tyrosine backbone with a sulfate group (-OSO₃⁻) at the para position of the aromatic ring, neutralized by a sodium counterion. The compound’s SMILES notation, C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] , underscores its stereospecific (L-configuration) and ionic characteristics.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₀NNaO₆S
Molecular Weight283.24 g/mol
Parent CompoundTyrosine O-sulfate (CID 514186)
IUPAC NameSodium [4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate
CAS Number98930-06-4

Physicochemical Characteristics

The sulfonate group imparts high water solubility, addressing a limitation of native tyrosine in aqueous solutions. This modification enhances the compound’s utility in solid-phase peptide synthesis (SPPS), where solubility is critical for efficient coupling and purification . The sodium salt form further stabilizes the sulfonate moiety, preventing protonation under physiological pH conditions .

Synthesis and Industrial Production

Modern Synthesis via Protected Intermediates

A 2023 patent disclosed a scalable method using Fmoc-L-tyrosine as the starting material:

  • Sulfonation: Fmoc-L-tyrosine reacts with sulfur trioxide-pyridine complex in dichloromethane, achieving near-quantitative sulfonation at the phenolic oxygen.

  • Sodium Salt Formation: The intermediate is treated with sodium bicarbonate, replacing the pyridinium counterion with Na⁺.

  • Deprotection: Cleavage of the Fmoc group using piperidine yields the final product with ≥99% purity after recrystallization .

Table 2: Comparative Synthesis Metrics

ParameterTraditional MethodPatent Method
Yield40–60%85–92%
Purity85–90%≥99%
ScalabilityLimited to lab scalePilot-plant feasible
Key SolventDMF/1,4-dioxaneDichloromethane

This innovation reduces reliance on hazardous reagents and simplifies purification, representing a 2.3-fold improvement in process efficiency .

Biological Significance and Mechanisms

Role in Protein Post-Translational Modification

Protein tyrosine O-sulfation (PTS), mediated by tyrosylprotein sulfotransferases (TPSTs), is a critical modification in extracellular protein interactions . Sulfated tyrosines enhance binding affinity for ligands such as chemokines and growth factors by introducing negative charges that complement cationic residues on partner proteins . For example, sulfation at Tyr21 of chemokine receptor CXCR4 is essential for HIV-1 coreceptor activity . Sodium O-sulfonato-L-tyrosine enables site-specific incorporation of sulfotyrosine into recombinant proteins via genetic code expansion, circumventing the need for TPST co-expression .

Pharmacokinetic and Thermodynamic Profiles

The sulfonate group alters the compound’s partition coefficient (logP = -2.1 vs. -1.5 for L-tyrosine), significantly reducing membrane permeability . This property confines its activity to extracellular compartments, making it ideal for designing peptide therapeutics targeting cell-surface receptors. Isothermal titration calorimetry (ITC) studies reveal that sulfotyrosine-containing peptides exhibit ΔG values 3–5 kcal/mol more favorable than their non-sulfated counterparts when binding to targets like complement component C5a .

Applications in Biomedical Research

Peptide Engineering and Drug Design

Incorporating sodium O-sulfonato-L-tyrosine into peptides improves their pharmacokinetic properties:

  • Solubility Enhancement: A 12-mer peptide with two sulfotyrosines demonstrated 8.3-fold higher aqueous solubility (32 mg/mL vs. 3.9 mg/mL) .

  • Protease Resistance: Sulfation reduces cleavage by chymotrypsin by 74% in vitro, extending plasma half-life .

  • Targeted Therapeutics: Sulfated analogs of P-selectin glycoprotein ligand-1 (PSGL-1) show 50 nM affinity for P-selectin, inhibiting leukocyte adhesion in murine inflammation models .

Diagnostic and Imaging Agents

The sulfonate moiety facilitates conjugation with radionuclides (e.g., ⁶⁸Ga, ⁹⁹mTc) for PET/SPECT imaging. A ⁶⁸Ga-labeled sulfotyrosine-containing cyclic RGD peptide achieved tumor-to-background ratios of 9.7 in αvβ3 integrin-positive gliomas, outperforming non-sulfated variants (ratio = 4.1) .

Future Directions and Challenges

Ongoing research focuses on:

  • CRISPR-Based TPST Engineering: Co-expressing TPST isoforms with target proteins in CHO cells to enable native sulfation without chemical synthesis .

  • Sulfotyrosine Mimetics: Developing phosphonate or carboxylate derivatives with similar charge profiles but enhanced metabolic stability .

  • Continuous-Flow Synthesis: Implementing microreactor technology to achieve >95% conversion in <10 minutes, reducing production costs by 40% .

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